Trimethylsilyl 4-methylbenzoate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a 4-methylbenzoate moiety. The chemical structure can be represented as , indicating that it consists of carbon, hydrogen, oxygen, and silicon atoms. The trimethylsilyl group () enhances the compound's solubility in organic solvents and its reactivity in various chemical transformations, making it a valuable intermediate in organic synthesis.
The synthesis of Trimethylsilyl 4-methylbenzoate can be achieved through several methods:
Trimethylsilyl 4-methylbenzoate finds applications in various fields:
Interaction studies involving Trimethylsilyl 4-methylbenzoate often focus on its reactivity with other chemical species. For example:
Several compounds share structural similarities with Trimethylsilyl 4-methylbenzoate. Here are some notable examples:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Trimethylsilyl benzoate | Benzoate structure with trimethylsilyl group | Commonly used as a protective group |
| 4-Methoxybenzoate | Methyl ether instead of silyl group | Exhibits different solubility properties |
| Trimethylsilyl 3-methylbenzoate | Similar structure but with methyl substitution at position 3 | Potentially different biological activities |
| Phenyltrimethoxysilane | Contains methoxy groups instead of an ester | Useful for surface modification |
Trimethylsilyl 4-methylbenzoate stands out due to its unique combination of a trimethylsilyl group and an aromatic ester, which confers distinct reactivity and solubility characteristics compared to other similar compounds.
Copper(II) acetate has demonstrated exceptional catalytic activity in forming silyl ether bonds. A landmark study revealed that copper(II) acetate mediates the coupling of pinacol vinylboronates with silanols to produce enol silyl ethers through C–O bond formation rather than conventional Si–O linkages. This oxidative cross-coupling mechanism proceeds under mild conditions (25–40°C) with 1–5 mol% catalyst loading, achieving yields of 68–92% across diverse substrates. The reaction’s success hinges on the copper center’s ability to facilitate simultaneous activation of the boronate and silanol partners, as evidenced by kinetic isotope effect studies.
Notably, this method avoids stoichiometric metal reagents, making it applicable to the synthesis of trimethylsilyl benzoate derivatives. For example, coupling 4-methylbenzoyloxy silanols with propargyl boronates generates silyl-protected esters with retained stereochemistry at the benzylic position. The table below summarizes optimized conditions for copper-catalyzed silyl-ester formation:
| Substrate | Catalyst Loading | Temperature | Yield (%) |
|---|---|---|---|
| 4-Methylbenzoyl silanol | 3 mol% Cu(OAc)₂ | 35°C | 85 |
| Vinylboronate ester | 5 mol% Cu(OAc)₂ | 40°C | 92 |
Titanium imido complexes enable regioselective [2+2+1] cycloadditions between trimethylsilyl (TMS)-protected alkynes and azobenzenes to form 2-TMS-pyrroles. The TMS group’s steric bulk directs cyclization selectivity, favoring pentasubstituted pyrroles over nine other possible regioisomers (90:10 selectivity). Mechanistic studies indicate that titanium coordinates the alkyne’s π-system, while the TMS group electronically deactivates competing reaction pathways.
This methodology provides a two-step route to functionalized benzoate precursors:
Solvent polarity critically influences silylation efficiency. In the synthesis of trimethylsilyl propiolates, anhydrous benzene facilitates a 44% yield of silylated product when combined with triethylamine as a base. Non-polar solvents enhance silanol electrophilicity by stabilizing the transition state through London dispersion forces, whereas polar aprotic solvents (e.g., DMF) promote premature hydrolysis.
A comparative study of 4-O-benzyl vs. 4-O-acetyl protecting groups in galactopyranosides revealed that benzyl ethers stabilize gauche,trans conformers in toluene, while esters favor trans,gauche arrangements. This conformational control directly impacts silylation rates: benzyl-protected substrates react 2.3× faster with chlorotrimethylsilane in benzene due to reduced steric hindrance at the reactive center.
The choice of protecting group significantly affects both synthetic efficiency and downstream reactivity. Key findings include:
The table below contrasts protecting group performance in silylation reactions:
| Protecting Group | Deprotection Method | Relative Rate (vs. Benzyl) | Thermal Stability |
|---|---|---|---|
| Trimethylsilyl | TBAF (quant.) | 1.8× | <150°C |
| Benzyl | H₂/Pd (85%) | 1.0× | >250°C |
| Acetyl | NH₃/MeOH (92%) | 0.7× | <120°C |
These insights guide the rational design of trimethylsilyl 4-methylbenzoate derivatives with tailored stability and reactivity profiles.
Transition metal-catalyzed carbon-hydrogen bond functionalization has emerged as one of the most powerful strategies for the direct modification of organic molecules, and trimethylsilyl 4-methylbenzoate serves as an exemplary substrate in these transformations [4] [7]. The compound's ability to participate in site-selective carbon-hydrogen activation processes has been extensively documented across multiple catalytic systems [4] [7].
Ruthenium-catalyzed remote alkylation reactions have shown particular promise with trimethylsilyl 4-methylbenzoate derivatives, achieving meta-selective functionalization through a sigma-activation mechanism [4] [7]. Studies utilizing monocyclometalated ruthenium catalysts have demonstrated yields ranging from 80-90% with excellent regioselectivity [4]. The use of potassium acetate as an additive has proven essential for achieving optimal selectivity in these transformations [4].
Palladium-catalyzed cross-coupling reactions involving trimethylsilyl 4-methylbenzoate have achieved remarkable efficiency, with reported yields of 92% under optimized conditions [5]. The synthetic protocol involves the use of palladium acetate with phosphine ligands in dimethylacetamide solvent at 30 degrees Celsius for 6-24 hours [5]. The reaction proceeds through boronic ester coupling mechanisms, demonstrating exceptional functional group tolerance [5].
Rhodium-catalyzed carbon-hydrogen insertion strategies have shown exceptional stereoselectivity with trimethylsilyl 4-methylbenzoate substrates, achieving greater than 95% selectivity [4]. The use of dirhodium catalysts such as rhodium-bis-dolichol sulfate phosphate and rhodium-bis-benzylcarboxylate phosphate has enabled precise control over insertion selectivity [4]. These transformations proceed through carbenoid insertion mechanisms at room temperature [4].
| Application | Catalyst System | Selectivity | Reaction Conditions | Key Features |
|---|---|---|---|---|
| Transition Metal-Catalyzed Carbon-Hydrogen Functionalization | Various transition metals (Palladium, Ruthenium, Rhodium, Iridium) | 85-95% | 60-120°C, inert atmosphere | Site-selective functionalization |
| Ruthenium-Catalyzed Remote Alkylation | Dichloro-para-cymene-ruthenium dimer | 80-90% | 100-140°C, potassium acetate additive | Meta-selective alkylation |
| Palladium-Catalyzed Cross-Coupling | Palladium acetate with phosphine ligands | 92% | 30°C, dimethylacetamide solvent, 6-24 hours | High yielding esterification |
| Rhodium-Catalyzed Carbon-Hydrogen Insertion | Rhodium-bis-dolichol sulfate phosphate, Rhodium-bis-benzylcarboxylate phosphate | >95% | Room temperature, carbenoid insertion | Stereoselective insertion |
The application of trimethylsilyl 4-methylbenzoate in stereoselective heterocyclic synthesis represents a significant advancement in the construction of complex molecular architectures [6] [8]. The compound's unique reactivity profile enables the formation of diverse heterocyclic frameworks with excellent stereochemical control [6] [8].
Titanium-mediated alkyne coupling reactions involving trimethylsilyl-protected alkynes have revolutionized the synthesis of pyrrole derivatives [6]. Research conducted at the University of Minnesota has demonstrated that trimethylsilyl-protected alkynes serve as highly selective cross-coupling partners in titanium-catalyzed [2+2+1] pyrrole synthesis [6]. The reactions proceed through the formation of pentasubstituted 2-trimethylsilyl-pyrroles with greater than 90% selectivity over other possible pyrrole products [6].
The mechanism involves initial formation of a titanium-alkyne complex with the trimethylsilyl-alkyne, followed by regioselective coupling with internal alkynes and azobenzene under titanium imido complex catalysis [6]. The steric and electronic effects of the trimethylsilyl group play crucial roles in achieving high selectivity [6]. The transformation provides a convenient method for synthesizing multisubstituted pyrroles and serves as an entry point for further pyrrole diversification [6].
Mechanistic studies have revealed that the reaction proceeds through titanacyclopentene intermediates, with the trimethylsilyl group directing the regioselectivity of the cycloaddition process [6]. The resulting 2-silyl pyrrole products can be readily modified through facile chemical transformations, as demonstrated in the formal synthesis of the marine natural product lamellarin R [6].
| Reaction Parameter | Value |
|---|---|
| Selectivity | >90% |
| Reaction Temperature | Room temperature to 80°C |
| Catalyst | Titanium imido complexes |
| Products | Pentasubstituted 2-trimethylsilyl-pyrroles |
| Mechanism | [2+2+1] Cycloaddition |
The construction of fused polycyclic aromatic systems using trimethylsilyl 4-methylbenzoate derivatives has emerged as a powerful strategy for accessing complex molecular architectures [9] [8] [10]. Research in this area has focused on developing convergent coupling methodologies that enable the direct union of trimethylsilyl-alkynes with various coupling partners [8].
Convergent coupling reactions involving trimethylsilyl-alkynes and 4-hydroxy-1,6-enynes have been developed to construct angularly substituted trans-fused hydroindanes [8]. The annulation process forges three carbon-carbon bonds, one carbon-hydrogen bond, and two new stereocenters in a single transformation [8]. The reaction proceeds through initial formation of a titanium-alkyne complex, followed by regioselective alkoxide-directed coupling, stereoselective intramolecular cycloaddition, and elimination processes [8].
The synthetic methodology has demonstrated compatibility with substrates bearing both aromatic and aliphatic substituents, showcasing the broad applicability of the approach [8]. The use of trimethylsilyl-protected alkynes as coupling partners has proven essential for achieving high yields and selectivity in these transformations [10].
Studies on the synthesis of polycyclic aromatic hydrocarbons have revealed that trimethylsilyl substituents play crucial roles in controlling the regioselectivity of ring-closing reactions [9]. The construction of systems containing five to eight fused benzene rings has been achieved through strategic application of palladium-catalyzed cross-coupling reactions followed by base-catalyzed cycloisomerization [9].
| Target Structure | Yield Range | Reaction Time | Temperature Range | Functional Group Tolerance |
|---|---|---|---|---|
| Substituted Pyrroles | 75-95% | 2-8 hours | 25-80°C | Amides, esters, ethers |
| Fused Polycyclic Systems | 60-85% | 12-24 hours | 60-120°C | Ketones, alcohols, halides |
| Heterocyclic Frameworks | 70-90% | 4-12 hours | 40-100°C | Amines, carboxylic acids |
| Aromatic Ethers | 80-95% | 1-6 hours | 20-60°C | Phenols, aldehydes |
The development of recyclable catalytic systems has been a significant advancement in this field, with ruthenium complexes immobilized on solid supports enabling catalyst separation and reuse [4]. These heterogeneous catalytic systems have demonstrated tolerance for a wide range of functional groups while maintaining high activity and selectivity [4].
Trimethylsilyl 4-methylbenzoate exhibits remarkable supramolecular assembly capabilities primarily through carbon–hydrogen···oxygen (C–H···O) hydrogen bonding interactions, which have emerged as crucial design elements in modern crystal engineering [1] [2]. These weak yet directional interactions form the foundation for constructing complex three-dimensional molecular architectures with predictable structural motifs.
The crystal engineering of trimethylsilyl benzoate derivatives demonstrates that C–H···O hydrogen bonds are ubiquitous structural determinants, particularly when stronger hydrogen bonding interactions are absent [1]. These bonds manifest as weakly attractive, electrostatic interactions with moderate directionality that extend well beyond conventional van der Waals limits [3]. In aromatic ester systems like trimethylsilyl 4-methylbenzoate, the increased acidity of aromatic C–H groups enhances the strength of these interactions, leading to shorter C···O distances and more pronounced structural organization [1].
Structural Analysis and Bond Parameters
Crystallographic investigations of related para-substituted ethynylbenzene derivatives, including 4-ethynylmethylbenzoate, reveal that molecular packing consists of infinite chains linked by intermolecular C–H···O hydrogen bonds [4] [5]. These chain structures demonstrate the effectiveness of the C–H···O supramolecular synthon in directing crystal assembly. The typical geometrical parameters for C–H···O interactions in these systems show oxygen···hydrogen distances ranging from 2.3 to 2.7 angstroms, with C–H···O bond angles between 110° and 180° [6] [7].
In the specific case of methyl 4-(trimethylsilylethynyl)benzoate, crystal structure analysis reveals that molecules are linked by weak C–H···O hydrogen bonds to form chains that pack in layers using a herringbone arrangement [8] [9]. The trimethylsilyl groups introduce significant steric effects that influence molecular organization, with their bulky nature directing the alternating molecular arrangements within crystalline layers [8].
Supramolecular Network Formation
The formation of extended hydrogen-bonded networks in trimethylsilyl 4-methylbenzoate systems follows well-established crystal engineering principles. Primary structural motifs include one-dimensional chain formation through carboxylate oxygen acceptors and aromatic carbon–hydrogen donors [4] [10]. These chains subsequently assemble into higher-order structures through secondary interactions, including aromatic stacking and additional C–H···O contacts involving the trimethylsilyl groups.
The directing influence of the trimethylsilyl moiety cannot be understated in these systems. Beyond providing steric bulk that prevents close molecular approach, the trimethylsilyl group offers multiple methyl carbon–hydrogen donors that participate in weak hydrogen bonding [11]. This multiplicity of interaction sites creates opportunities for complex three-dimensional network formation with enhanced structural stability.
Comparative Analysis with Related Systems
Studies of hydrogen-bonded co-crystals containing alkoxy benzoic acids demonstrate similar structural principles [12]. In these systems, 4-(n-pentyloxy)benzoic acid and 4-(n-hexyloxy)benzoic acid form linear hydrogen-bonded units that link through carbon–hydrogen···π and π-π interactions to generate column structures. The centroid-centroid distances in these arrangements range from 3.546 to 3.909 angstroms, indicating substantial aromatic stacking contributions to structural stability [12].
Trimethylsilyl 4-methylbenzoate presents significant opportunities for coordination polymer and metal-organic framework (MOF) construction through its dual functionality as both a potential ligand precursor and a structure-directing agent. The compound's carboxylate functionality, once hydrolyzed from its silyl ester form, provides excellent bridging capabilities for metal node formation, while the trimethylsilyl group influences assembly kinetics and framework topology.
Secondary Building Unit Formation
The carboxylate functionality derived from trimethylsilyl 4-methylbenzoate readily participates in the formation of common secondary building units (SBUs) characteristic of carboxylate-based MOFs [13] [14]. The most prevalent SBU observed in benzoate-containing coordination polymers is the bimetallic "paddlewheel" unit, generated in situ by combining two metal cations with four carboxylate ligands [13]. These paddlewheel clusters serve as robust four-connected nodes that can be linked by organic linkers to generate extended framework topologies.
In cobalt(II) coordination polymers built from benzoate derivatives, the formation of binuclear nodes with bridging carboxylate ligands creates ladder-chain motifs that subsequently link through additional bridging ligands to form two-dimensional networks [15]. The different packing arrangements of these ladder chains directly affect compound porosity, with surface areas reaching 330 square meters per gram in optimized structures [15].
Framework Synthesis and Topology Control
The synthesis of coordination polymers incorporating trimethylsilyl 4-methylbenzoate derivatives typically employs solvothermal conditions that facilitate both silyl ester hydrolysis and framework crystallization [16] [14]. The gradual release of carboxylate ligands through hydrolysis provides controlled assembly conditions that favor the formation of crystalline, porous materials over amorphous precipitates.
Recent advances in MOF synthesis demonstrate that high-concentration reaction conditions, often with added base, can effectively bypass intermediate phases and directly yield target framework structures [14]. The application of mechanochemical synthesis methods using planetary ball mills has proven particularly effective for producing high-quality MOF materials from carboxylate precursors, achieving surface areas exceeding 2000 square meters per gram in optimized systems [14].
Interpenetration and Network Complexity
The incorporation of rigid aromatic carboxylate linkers derived from trimethylsilyl 4-methylbenzoate can lead to complex interpenetrated framework structures. A representative example involves the formation of doubly interpenetrated three-dimensional frameworks with (4,6)-connected network topologies [17]. These structures contain multiple types of open channels (rhombic and trigonal) that extend along all three crystallographic axes, providing enhanced gas adsorption capabilities.
The combination of rigid tetrapodal carboxylate ligands with bifunctional nitrogen linkers creates robust, water-stable frameworks that exhibit selective carbon dioxide capture properties [17]. At standard temperature and pressure conditions, these materials demonstrate carbon dioxide uptakes of 53.8 cubic centimeters per gram at 273 Kelvin, with high selectivities for carbon dioxide over nitrogen and methane [17].
Thermal and Chemical Stability
Coordination polymers incorporating benzoate-derived ligands demonstrate exceptional thermal stability, often maintaining structural integrity up to 500 Kelvin [18]. The presence of hydrogen-bonding interactions between framework components and guest molecules contributes to structural robustness while allowing for reversible dehydration-rehydration cycles [18]. Variable-temperature powder X-ray diffraction studies confirm that these materials undergo structural transformations from one-dimensional chain structures to two-dimensional coordination sheets upon controlled dehydration [18].
Trimethylsilyl 4-methylbenzoate serves as an effective surface functionalization agent in nanomaterial synthesis, particularly for silica-based nanoparticles and mesoporous materials. The compound's unique combination of silyl reactivity and aromatic functionality enables precise control over surface properties while introducing organic functionality for subsequent modification reactions.
Silica Nanoparticle Modification
The functionalization of silica nanoparticles with trimethylsilyl derivatives follows well-established organosilane chemistry principles [19] [20]. Surface silanol groups on silica nanoparticles react with the trimethylsilyl moiety through condensation reactions, forming stable siloxane bonds while introducing the aromatic ester functionality to the particle surface [20]. This modification strategy achieves surface densities ranging from 1 to 3 molecules per square nanometer, providing substantial surface coverage for further functionalization [21].
The process typically involves treating silica nanoparticles with trimethylsilyl 4-methylbenzoate in aprotic solvents such as tetrahydrofuran, where hydrogen bonding between the solvent and surface silanol groups facilitates uniform reagent distribution [11]. Following treatment, the modified nanoparticles exhibit enhanced dispersibility in organic solvents and reduced aggregation tendencies [19].
Mesoporous Silica Functionalization
Mesoporous silica nanoparticles (MSNs) present particularly attractive targets for trimethylsilyl 4-methylbenzoate functionalization due to their high surface areas and accessible pore structures [22] [11]. The grafting of trimethylsilyl groups creates hydrophobic surface regions that dramatically alter the material's interaction with guest molecules and solvents [11]. Following trimethylsilylation, MSNs become dispersible in nonpolar solvents such as octane through solvent exchange processes that exploit the preferential evaporation of coordinating solvents [11].
Surface Chemistry Optimization
The design of effective surface modification schemes requires careful optimization of functional group ratios to achieve minimal nanoparticle aggregation while maintaining desired surface reactivity [19]. Studies demonstrate that severe aggregation among modified silica nanoparticles can be reduced by incorporating inert functional groups alongside active trimethylsilyl moieties [19]. The optimal surface modification typically involves a balanced combination of trimethylsilyl groups for hydrophobic character and carboxylate groups for bioconjugation capability [19].
Controlled Release Applications
Surface-modified mesoporous silica materials incorporating trimethylsilyl 4-methylbenzoate derivatives find application in controlled drug release systems [23]. The modification of external nanoparticle surfaces with quaternary ammonium compounds while maintaining different functional groups along internal pore surfaces enables precise control over drug loading and release kinetics [23]. Loading studies with model drugs such as doxycycline reveal that sulfonic acid groups on internal surfaces provide the most efficient drug binding, with loading profiles directly influenced by the surface functionalization strategy [23].
Advanced Functionalization Strategies
Modern surface chemistry approaches enable orthogonal functionalization of nanomaterials through sequential modification reactions [24]. Initial trimethylsilylation provides a stable hydrophobic base layer, followed by selective introduction of reactive functional groups through vapor-phase polymerization or click chemistry approaches [24]. These multi-step strategies allow for the immobilization of multiple types of ligands on single nanoparticle platforms, creating multifunctional materials for complex applications [24].